![molecular formula C19H19N5O2S B2965768 5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-80-8](/img/structure/B2965768.png)

5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

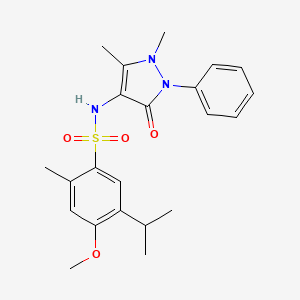

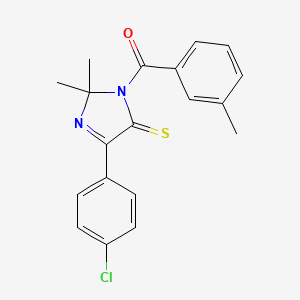

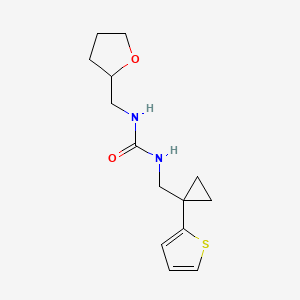

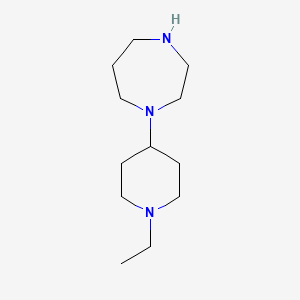

The compound “5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a phenyl ring, a piperazine ring, a thiazole ring, and a triazole ring . It’s part of a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide . Mannich bases and methyl derivatives were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1 H-NMR spectra .科学的研究の応用

Antimicrobial Activities

Several studies have synthesized and evaluated compounds structurally related to "5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" for their antimicrobial properties. For instance, Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of azole derivatives, including triazole compounds with piperazine moieties, which showed activity against tested microorganisms (Başoğlu et al., 2013). Similarly, Patel et al. (2012) synthesized thiazolidinone derivatives with phenylpiperazin-1-ylmethyl groups, evaluating them for antimicrobial activity against a range of bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Patel, Kumari, & Patel, 2012).

Anti-Inflammatory Activities

Tozkoparan et al. (1999) synthesized and evaluated thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products for anti-inflammatory activity, highlighting the therapeutic potential of such compounds in treating inflammation (Tozkoparan et al., 1999). Another study by Selvam et al. (2012) focused on thiazolopyrimidine derivatives, which were synthesized and evaluated for their antinociceptive and anti-inflammatory properties, further underscoring the versatility of these compounds in medical research (Selvam et al., 2012).

作用機序

Target of Action

The primary target of this compound is the Adenosine A2A Receptor . This receptor is a G protein-coupled receptor that plays a crucial role in many physiological states related to cardiovascular, immune, and neurological functions .

Mode of Action

The compound acts as an inverse agonist for the Adenosine A2A Receptor . This means it binds to the receptor and reduces its activity rather than increasing it. The compound exhibits high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM) for the A2A receptor .

Biochemical Pathways

The Adenosine A2A Receptor is coupled to Gs proteins, which stimulate the production of cyclic AMP (cAMP) via adenylyl cyclase . By acting as an inverse agonist, the compound reduces cAMP production, thereby affecting downstream signaling pathways .

Result of Action

The reduction in cAMP production due to the compound’s action can have various molecular and cellular effects, depending on the specific physiological context. For instance, in the context of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases, modulation of cAMP levels can influence neuronal function and survival .

特性

IUPAC Name |

5-[furan-2-yl-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c25-18-17(27-19-20-13-21-24(18)19)16(15-7-4-12-26-15)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13,16,25H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMFNEUHDDXLHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-cyclopropylpyridazin-3-yl)-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}piperidine-3-carboxamide](/img/structure/B2965688.png)

![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2965691.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2965702.png)

amino}-2-methylpropanoic acid](/img/structure/B2965703.png)

![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B2965705.png)

![(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile](/img/structure/B2965706.png)